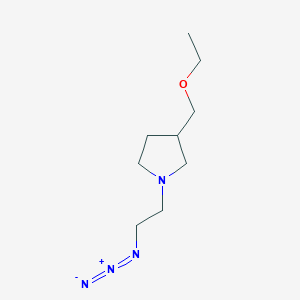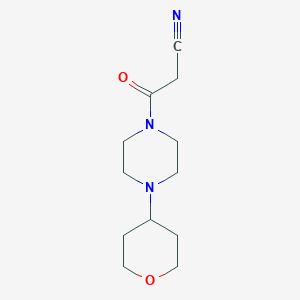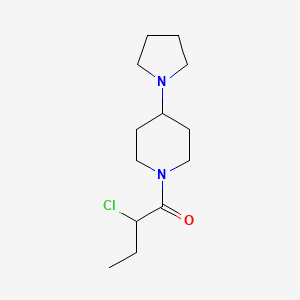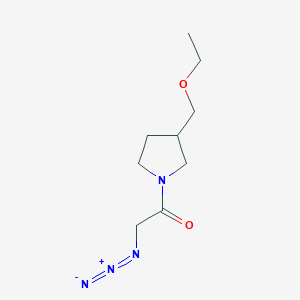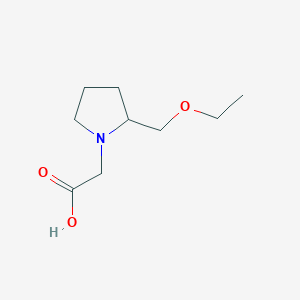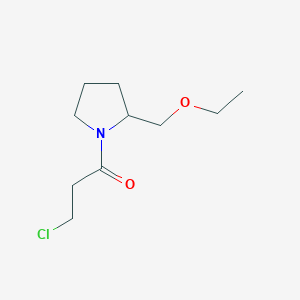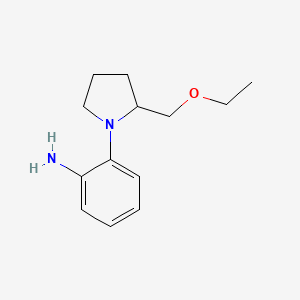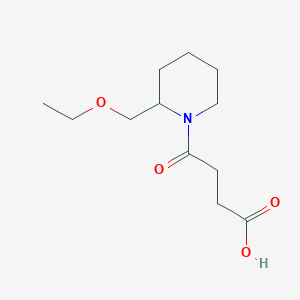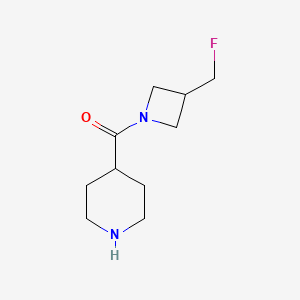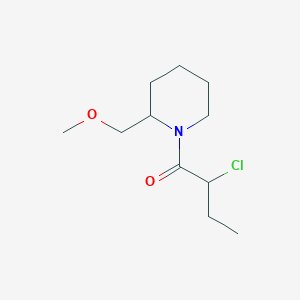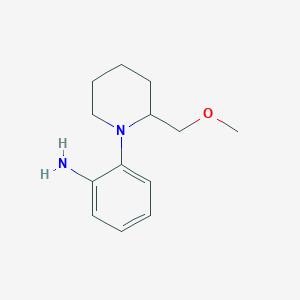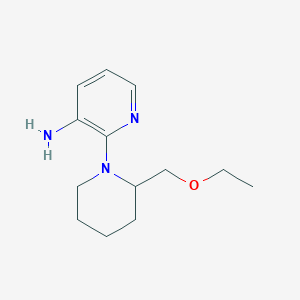
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
説明
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Assembly and Fluorescence
- Heterocyclic Compounds with Amine Functionalities : A study explored the synthesis of heterocyclic compounds with amine functionalities, resulting in substances that demonstrated interesting crystal structures due to inter- and intramolecular hydrogen bonding. These compounds showed strong fluorescence in both solid and solution states, with one exhibiting significant second harmonic generation (SHG), indicating potential applications in non-linear optics and fluorescence-based sensors (Raghavaiah et al., 2016).
Antimicrobial Activity
- Pyridine Derivatives : Research into pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid revealed compounds with variable and modest antimicrobial activity against selected bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Pharmaceutical Applications
- Analgesic Agents : New 4(1H)-Pyridinone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. The study found that these compounds exhibited higher analgesic activities than acetylsalicylic acid, with some showing significant anti-inflammatory properties. This research points towards potential applications in pain management and inflammation treatment (Aytemir et al., 1999).
Synthetic Methodologies
- Piperidine Substituted Compounds : A study on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines introduced methods to create compounds with piperidine substitutions. These methodologies offer new routes for the synthesis of complex molecules with potential pharmaceutical applications (Paronikyan et al., 2016).
作用機序
Target of Action
Piperidine and pyridine derivatives are found in a wide variety of pharmaceuticals and natural products . They are known to interact with various biological targets, including receptor tyrosine kinases .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, if the compound targets receptor tyrosine kinases, it might inhibit these enzymes, thereby affecting signal transduction pathways within cells .
Biochemical Pathways
Piperidine and pyridine derivatives can affect various biochemical pathways depending on their specific targets. For instance, if they inhibit receptor tyrosine kinases, they could affect pathways involved in cell growth and proliferation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperidine and pyridine derivatives, for instance, are generally well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Inhibitors of receptor tyrosine kinases, for example, can prevent cell growth and proliferation, potentially leading to the death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of a compound can be affected by the pH of its environment, as this can influence the compound’s ionization state and, therefore, its ability to interact with its targets .
生化学分析
Biochemical Properties
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. The interaction between this compound and cholinesterase enzymes results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . This interaction is significant in the context of neurological disorders where cholinesterase inhibitors are used as therapeutic agents.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to enhance the signaling pathways associated with acetylcholine, leading to improved synaptic transmission and cognitive function . Additionally, it has been observed to upregulate the expression of genes involved in neuroprotection and cellular repair mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which enhances cholinergic signaling in the nervous system. Furthermore, this compound has been found to modulate the activity of other enzymes and receptors involved in neurotransmission, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained enhancement of cholinergic signaling and neuroprotective effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and neuroprotection without causing significant adverse effects . At higher doses, it may lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage result in adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into different metabolites . These metabolites may have distinct biological activities and contribute to the overall pharmacological effects of the compound. The metabolic pathways of this compound also involve interactions with cofactors and other enzymes that modulate its metabolism and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, including the brain, where it exerts its pharmacological effects. The distribution of this compound is influenced by factors such as blood-brain barrier permeability and tissue-specific binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and the nucleus . The compound may undergo post-translational modifications that direct it to specific organelles, where it interacts with target biomolecules. The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways.
特性
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-11-6-3-4-9-16(11)13-12(14)7-5-8-15-13/h5,7-8,11H,2-4,6,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETALFSSBXRFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


